DHFR Binding Site Engagement: 5-Sulfonamide vs. 5-Unsubstituted Core
The defining differentiation of 2,4-diamino-6-methylpyrimidine-5-sulfonamide is its ability to bind to the 'sulphonamide-binding site' on DHFR. This was established by Bowden et al., who demonstrated that a series of 5-substituted 2,4-diaminopyrimidines, including sulfonamide derivatives, inhibit DHFR with a Ki of less than 10⁻⁹ M (1 nM) [1]. Crucially, NMR experiments confirmed the existence of two distinct sulfonamide binding sites on the enzyme, one of which overlaps the NADPH adenine-ring-binding site, a binding mode that is structurally impossible for the non-sulfonamide parent compound 2,4-diamino-6-methylpyrimidine [1]. The sulfonamide interaction is further characterized by a pH-dependent shift in the enzyme's pKa from 6.7 to 7.2, implicating a specific histidine residue (His-28) in the binding event [1].
| Evidence Dimension | Enzyme Binding Site Engagement (DHFR) |
|---|---|
| Target Compound Data | Binds to a distinct 'sulphonamide-binding site' overlapping the NADPH adenine-ring site; induces a pKa shift from 6.7 to 7.2 on the enzyme. |
| Comparator Or Baseline | 2,4-diamino-6-methylpyrimidine (No 5-substituent): Unable to engage the sulfonamide-binding site. Other 5-alkyl/benzyl analogs: Bind primarily to the catalytic site. |
| Quantified Difference | Unique qualitative binding mode; class-wide tight-binding inhibition Ki < 1 nM for 5-substituted analogs [1]. |
| Conditions | Steady-state kinetics and high-field ¹H-NMR spectroscopy on purified DHFR. |
Why This Matters
This specific binding mode, unavailable to non-sulfonamide analogs, can be exploited to design inhibitors with altered selectivity profiles or to overcome resistance associated with mutations in the primary catalytic site.
- [1] Bowden, K., Hall, A. D., Birdsall, B., Feeney, J., & Roberts, G. C. K. (1989). Interactions between inhibitors of dihydrofolate reductase. Biochemical Journal, 258(2), 335–342. View Source
